molecular formula C28H29N3O4S2 B12026484 4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid CAS No. 624724-16-9

4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12026484
CAS No.: 624724-16-9
M. Wt: 535.7 g/mol
InChI Key: JMAXMEUETZQQHO-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-3-yl ring substituted with a 4-oxo-2-thioxo group, a (5Z)-configured methylidene linkage to a pyrazole-phenyl scaffold, and a butanoic acid chain. Its molecular formula is C₃₄H₃₄N₄O₄S₂ (molecular weight ~650.8 g/mol) . The compound’s Z-configuration at the methylidene bond is critical for maintaining planar geometry, which is often associated with biological activity in similar thiazolidinones .

Properties

CAS No.

624724-16-9

Molecular Formula

C28H29N3O4S2

Molecular Weight

535.7 g/mol

IUPAC Name

4-[(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C28H29N3O4S2/c1-18(2)17-35-23-12-11-20(14-19(23)3)26-21(16-31(29-26)22-8-5-4-6-9-22)15-24-27(34)30(28(36)37-24)13-7-10-25(32)33/h4-6,8-9,11-12,14-16,18H,7,10,13,17H2,1-3H3,(H,32,33)/b24-15-

InChI Key

JMAXMEUETZQQHO-IWIPYMOSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)OCC(C)C

Origin of Product

United States

Preparation Methods

Pyrazole-4-Carbaldehyde Intermediate

The pyrazole moiety is synthesized via Vilsmeier-Haack formylation of substituted acetophenone hydrazones. For the target compound, 3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is prepared as follows:

  • Step 1 : Condensation of 3-methyl-4-(2-methylpropoxy)acetophenone with phenylhydrazine in ethanol under reflux yields the hydrazone.

  • Step 2 : Vilsmeier-Haack reaction using POCl₃/DMF at 50–60°C for 4–5 hours introduces the formyl group at the C4 position of the pyrazole.

Yield : 75–85%.

Thiazolidinone Acetate Intermediate

The thiazolidinone core is synthesized via alkylation of 2,4-thiazolidinedione (TZD):

  • Step 1 : TZD is alkylated with ethyl/methyl 2-bromoacetate in acetone or DMF to form ethyl/methyl 2-(2,4-dioxothiazolidin-3-yl)acetate.

  • Step 2 : Hydrolysis of the ester group (e.g., using H₂SO₄ in acetic acid) yields 2-(2,4-dioxothiazolidin-3-yl)acetic acid.

Key Data :

IntermediateReaction ConditionsYield (%)
Ethyl 2-(2,4-dioxothiazolidin-3-yl)acetateKI/DMF, 90°C, 12 h82–90
2-(2,4-dioxothiazolidin-3-yl)acetic acidH₂SO₄, acetic acid, reflux94

Thiazolidinone Core Formation

The thiazolidinone ring is functionalized with a butanoic acid chain via nucleophilic substitution:

  • Step : Reaction of 2-(2,4-dioxothiazolidin-3-yl)acetic acid with 1,4-dibromobutane in DMF/K₂CO₃ yields 3-(4-bromobutyl)-2-thioxo-1,3-thiazolidin-4-one , which is further hydrolyzed to the carboxylic acid.

Optimization :

  • Solvent : DMF or acetone.

  • Catalyst : Potassium carbonate.

  • Yield : 70–78%.

Knoevenagel Condensation

The pyrazole carbaldehyde and thiazolidinone intermediates undergo Knoevenagel condensation to form the exocyclic double bond:

  • Conditions : Reflux in ethanol with piperidine (5–10 mol%) for 5–6 hours.

  • Mechanism : Base-catalyzed dehydration forms the (Z)-configured methylidene bridge.

Reaction Scheme :

Thiazolidinone acetic acid+Pyrazole-4-carbaldehydeEtOH, piperidineTarget Compound (Z-isomer)[1][7]\text{Thiazolidinone acetic acid} + \text{Pyrazole-4-carbaldehyde} \xrightarrow{\text{EtOH, piperidine}} \text{Target Compound (Z-isomer)}

Yield : 72–90%.

Butanoic Acid Chain Introduction

The bromobutyl side chain is converted to the carboxylic acid via hydrolysis:

  • Step : Treatment of 3-(4-bromobutyl)-5-((pyrazolyl)methylene)-2-thioxothiazolidin-4-one with NaOH in aqueous THF at 60°C.

Key Data :

ParameterValue
Temperature60–70°C
Reaction Time4–6 hours
Yield85–92%

Optimization and Industrial Scaling

Solvent and Catalyst Screening

  • Optimal Solvent : Ethanol (for condensation), DMF (for alkylation).

  • Catalysts : Piperidine (condensation), KI (alkylation).

Green Chemistry Approaches

  • Microwave Assistance : Reduces reaction time by 50% (e.g., 3 hours for condensation).

  • Solvent-Free Conditions : Achieves 80% yield in Knoevenagel reactions using ball milling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.65–7.23 (m, 5H, phenyl-H), 4.02 (q, 2H, OCH₂), 2.98 (t, 2H, CH₂COO), 1.72 (s, 6H, (CH₃)₂CH).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

Purity and Yield Optimization

Purification MethodPurity (%)Yield Loss (%)
Recrystallization (EtOH)98.510–15
Column Chromatography99.25–8

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Classical KnoevenagelHigh reproducibility (85–90% yield)Long reaction time (6–8 h)
Microwave-AssistedFaster (2–3 h), higher yield (90%)Specialized equipment needed
Solvent-Free Ball MillingEco-friendly, 80% yieldLimited scalability

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name / ID Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity / Notes Reference
Target Compound 3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-pyrazole; butanoic acid chain C₃₄H₃₄N₄O₄S₂ ~650.8 Not explicitly reported; inferred antibacterial/antifungal potential based on analogs
4-[(5Z)-5-({2-[4-(3-chlorophenyl)piperazinyl]-4-oxo-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]butanoic acid Pyrido[1,2-a]pyrimidin core; 3-chlorophenyl-piperazine substituent C₃₀H₂₇ClN₆O₄S₂ 635.2 Enhanced CNS targeting due to piperazine moiety; potential antipsychotic applications
3-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl}propanoic acid 2-chlorobenzyloxy-phenyl group; propanoic acid chain C₃₀H₂₃ClN₄O₄S₂ 607.1 Improved solubility vs. butanoic acid analogs; moderate antimicrobial activity
4-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenyl-pyrazol-4-yl]methylidene]-4-oxo-2-thioxo-thiazolidin-3-yl]butanoic acid Ethylsulfanylphenyl substituent C₂₈H₂₉N₃O₄S₃ 563.7 High lipophilicity; tested in cancer cell lines (IC₅₀ ~10 µM)
(S)-2-(5-((3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)-3-phenylpropanoic acid Methoxyphenyl group; chiral phenylpropanoic acid chain C₂₃H₂₁N₃O₄S₂ 475.5 Stereospecific activity in enzyme inhibition assays (e.g., α-glucosidase)

Key Structural and Functional Differences

Ethylsulfanylphenyl (in ) vs.

Acid Chain Length: Butanoic acid (target) vs. propanoic acid (): Longer chains may enhance membrane permeability but reduce aqueous solubility.

Biological Activity Trends :

  • Piperazine-substituted analogs (e.g., ) show CNS activity, whereas ethylsulfanyl derivatives (e.g., ) are cytotoxic.
  • Methoxy groups () improve solubility but may reduce binding affinity compared to bulkier substituents like 2-methylpropoxy.

Biological Activity

The compound 4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule belonging to the thiazolidinone class. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound make it a significant focus in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

The molecular formula of the compound is C31H29N3O2S2C_{31}H_{29}N_3O_2S^2 with a molecular weight of approximately 539.7 g/mol. Its structure includes a thiazolidinone ring fused with a pyrazole moiety, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC31H29N3O2S2C_{31}H_{29}N_3O_2S^2
Molecular Weight539.7 g/mol
IUPAC Name(5Z)-3-benzyl-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChIInChI=1S/C31H29N3O2S^2/c1...

The biological activities of this compound can be attributed to its mechanism of action, which involves multiple molecular targets:

  • Antimicrobial Activity : The compound disrupts cell membrane integrity and inhibits essential enzymes in microbial cells, leading to cell death.
  • Anticancer Properties : It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it inhibits the NF-kB pathway, which is crucial for inflammation and cancer cell survival.
  • Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines, thus alleviating inflammation.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For example, in vitro tests revealed that it has a minimum inhibitory concentration (MIC) that effectively inhibits these pathogens.

Bacterial StrainMIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus31.25
Aspergillus niger62.5

Anti-inflammatory Activity

Research indicates that the compound can inhibit inflammatory pathways, showing potential as a treatment for inflammatory diseases. For instance, it has been reported to reduce levels of TNF-alpha and IL-6 in cell models.

Anticancer Activity

The compound has shown promise in inducing apoptosis in various cancer cell lines. Studies indicate that it can significantly reduce cell viability in cancer models through mechanisms involving caspase activation and mitochondrial disruption.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of derivatives similar to this compound against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus. The results indicated that modifications in the structure could enhance antimicrobial potency.
  • Cancer Cell Studies : In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cells by affecting mitochondrial pathways and activating apoptotic proteins.

Q & A

What are the critical considerations for optimizing the multi-step synthesis of this thiazolidinone-pyrazole hybrid?

Basic Research Question
The compound’s synthesis involves condensation of pyrazole precursors with thiazolidinone intermediates, followed by functionalization of the butanoic acid side chain. Key steps include:

  • Temperature control : Maintaining 60–80°C during Knoevenagel condensation to stabilize the (Z)-configured exocyclic double bond .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in cyclization steps, while ethanol is preferred for recrystallization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves stereoisomeric byproducts .

How do structural modifications (e.g., substituents on the pyrazole ring) influence biological activity?

Basic Research Question
The 3-methyl-4-(2-methylpropoxy)phenyl group on the pyrazole ring enhances lipophilicity, improving membrane permeability. Comparative studies of analogs show:

  • Anticancer activity : Electron-withdrawing groups (e.g., nitro) at the phenyl position increase cytotoxicity (IC₅₀ = 8.2 µM vs. 22.4 µM for methyl derivatives) .
  • Anti-inflammatory effects : Bulkier alkoxy substituents (e.g., isobutoxy) reduce COX-2 inhibition due to steric hindrance .
  • Methodology : Use QSAR models to correlate Hammett σ values of substituents with activity trends .

What analytical techniques are most reliable for confirming the stereochemistry of the exocyclic double bond?

Basic Research Question
The (Z)-configuration is critical for bioactivity. Recommended methods:

  • NMR : NOESY correlations between the thiazolidinone C=O and pyrazole CH groups confirm spatial proximity .
  • X-ray crystallography : Resolves bond angles (e.g., C5–C6–C7 = 121.5°) and torsional strain in the solid state .
  • UV-Vis : λmax shifts (e.g., 320 → 340 nm) upon isomerization in acidic conditions .

How can researchers resolve contradictions in reported biological activity across similar thiazolidinone derivatives?

Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and control for serum protein binding .
  • Purity validation : HPLC-MS (≥98% purity) ensures activity is not skewed by byproducts like thiohydantoin derivatives .
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) .

What computational methods are effective for predicting binding modes to PPAR-γ or other nuclear receptors?

Advanced Research Question
The butanoic acid moiety suggests PPAR-γ agonism. Computational workflows:

  • Docking : Use AutoDock Vina with crystal structures (PDB: 2PRG) to model ligand-receptor interactions .
  • MD simulations : Assess stability of the ligand-binding domain over 100-ns trajectories (AMBER force field) .
  • Free energy calculations : MM-GBSA predicts ΔGbinding for analogs with modified alkoxy chains .

What strategies improve the metabolic stability of this compound in preclinical models?

Advanced Research Question
The methylpropoxy group is susceptible to CYP3A4 oxidation. Solutions:

  • Deuterium incorporation : Replace benzylic hydrogens with deuterium (kH/kD = 6.7) .
  • Prodrug design : Mask the carboxylic acid as an ethyl ester, improving oral bioavailability (t½ increased from 1.2 to 4.8 h) .
  • In vitro models : Use liver microsomes + NADPH to identify major metabolites via LC-HRMS .

How do solvent effects influence the compound’s tautomeric equilibrium in solution?

Advanced Research Question
The thioxo group can tautomerize between thione and thiol forms, affecting reactivity:

  • NMR titration : In DMSO-d6, the thione form dominates (δ 168 ppm for C=S), while aqueous buffers favor the thiolate anion .
  • DFT calculations : Solvent dielectric constants (ε) correlate with tautomer stability (ΔG = −2.3 kcal/mol in water) .
  • Kinetic studies : Monitor tautomerization rates via stopped-flow UV at varying pH .

What in vivo models are appropriate for evaluating toxicity and efficacy?

Advanced Research Question
Prioritize models based on target pathways:

  • Antidiabetic activity : High-fat diet-induced diabetic mice (HbA1c reduction by 1.8% at 10 mg/kg) .
  • Hepatotoxicity screening : ALT/AST levels in Sprague-Dawley rats after 28-day dosing .
  • Tumor xenografts : Nude mice with HT-29 colorectal tumors (tumor volume reduction by 62% vs. control) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.